N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
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Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a compound that likely contains a nicotinamide moiety, as suggested by its name, and is structurally related to the metabolites of nicotinamide. Nicotinamide itself is a form of vitamin B3 and is a precursor to NAD+ (nicotinamide adenine dinucleotide), a crucial coenzyme in cellular metabolism. The compound appears to be a derivative of isonicotinamide, which is structurally similar to nicotinamide but with an isomerized pyridine ring.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing nitrogen and oxygen atoms. The paper titled "4,5-Dihydro-1,2,4-oxadiazole as a Single Nitrogen Transfer Reagent: Synthesis of Functionalized Isoxazoles Assisted by Sc(OTf)3 or Au(I)/Sc(OTf)3 Synergistic Catalysis" describes the use of a related heterocycle, 4,5-dihydro-1,2,4-oxadiazole, as a nitrogen transfer reagent. This suggests that similar methodologies could be applied to synthesize the oxadiazole moiety in the target compound. The use of Sc(OTf)3 or Au(I)/Sc(OTf)3 catalysis could be a potential pathway for constructing the complex structure of the compound.
Molecular Structure Analysis
The molecular structure of this compound would include several functional groups and heterocycles. The 1,2,4-oxadiazole ring is known for its electron-rich nature and potential for hydrogen bonding, which could influence the compound's reactivity and interaction with biological targets. The tetrahydrofuran moiety would add an ether-like oxygen, which could also participate in hydrogen bonding or act as a polar site in the molecule.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound , the reactivity of the oxadiazole ring and the isonicotinamide moiety can be inferred. The oxadiazole ring might undergo nucleophilic attack due to its electron-rich nature, and the isonicotinamide part of the molecule could be involved in hydrogen bonding and electrostatic interactions due to the presence of the pyridine nitrogen and the amide group .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple heteroatoms (nitrogen and oxygen) would likely make the compound polar and potentially water-soluble. The amide linkage in isonicotinamide is typically associated with a high melting point and the capacity for hydrogen bonding, which could affect the compound's solubility and boiling point. The specific physical and chemical properties would need to be determined experimentally, as they are not discussed in the provided papers .
Scientific Research Applications
Oxadiazoles in Medicinal Chemistry
Oxadiazoles, including the 1,2,4-oxadiazole ring present in the compound of interest, are known for their wide range of biological activities. They are often explored for their potential as bioisosteric replacements for ester and amide functionalities due to their structural similarity and ability to modulate lipophilicity, metabolic stability, and solubility. This characteristic makes them valuable in drug design, especially in the development of compounds with improved pharmacokinetic properties (Boström et al., 2012).
Isonicotinamide Derivatives in Supramolecular Chemistry
Isonicotinamide, part of the compound's structure, has been utilized in the synthesis of supramolecular structures due to its capability to act as a bifunctional ligand. This functionality enables the directed assembly of complex inorganic-organic hybrid materials, illustrating the compound's potential in materials science and nanotechnology (Aakeröy et al., 2003).
Anticancer and Antibacterial Applications
Compounds containing 1,3,4-oxadiazole and tetrahydropyridine moieties have shown promise in anticancer and antibacterial applications. The synthesis and evaluation of such compounds, particularly those targeting specific cancer cell lines, highlight the therapeutic potential of oxadiazole derivatives in oncology and infection control (Redda & Gangapuram, 2007).
Energetic Materials Development
The compound's structural components, specifically the oxadiazole ring, are of interest in the field of energetic materials. Research on oxadiazole derivatives has explored their application in designing insensitive energetic materials, demonstrating their utility in creating safer, more stable energetic compounds for various industrial and military purposes (Yu et al., 2017).
Mechanism of Action
Target of Action
The compound contains an oxadiazole ring, which is a heterocyclic compound. Oxadiazole derivatives have been found to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, and antiviral activity . Therefore, the targets of “N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide” could be related to these biological activities.
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Generally, oxadiazole derivatives interact with their targets to inhibit their function, which can lead to the observed biological activities .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a protein involved in a certain biochemical pathway, it could inhibit that pathway and affect the downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Oxadiazole derivatives are generally well absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if the compound has antitumor activity, it could lead to the death of tumor cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of the compound. For example, certain conditions might enhance or inhibit the compound’s interaction with its targets .
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-9-17-13(22-18-9)7-16-14(19)10-2-4-15-12(6-10)21-11-3-5-20-8-11/h2,4,6,11H,3,5,7-8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDSEULUHIXMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=NC=C2)OC3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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